molecular formula C14H17NO5 B1327882 Ethyl 6-(3-nitrophenyl)-6-oxohexanoate CAS No. 898777-53-2

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate

Cat. No.: B1327882
CAS No.: 898777-53-2
M. Wt: 279.29 g/mol
InChI Key: MYQIJNVIWXBQEP-UHFFFAOYSA-N
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Description

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a keto group within its molecular structure

Preparation Methods

The synthesis of Ethyl 6-(3-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

  • Synthetic Route

      Starting Material: 6-(3-nitrophenyl)-6-oxohexanoic acid

      Reagent: Ethanol

      Catalyst: Acid catalyst (e.g., sulfuric acid)

      Conditions: Reflux

  • Reaction: : [ \text{6-(3-nitrophenyl)-6-oxohexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Chemical Reactions Analysis

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate undergoes various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

      Reagent: Hydrogen gas, Palladium catalyst

      Product: Ethyl 6-(3-aminophenyl)-6-oxohexanoate

  • Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

      Reagent: Water, Acid or Base catalyst

      Product: 6-(3-nitrophenyl)-6-oxohexanoic acid, Ethanol

  • Substitution: : The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

      Reagent: Amine or Thiol

      Product: Substituted derivatives of this compound

Scientific Research Applications

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Comparison with Similar Compounds

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 6-(4-nitrophenyl)-6-oxohexanoate: Similar structure but with the nitro group in the para position.

    Ethyl 6-(3-aminophenyl)-6-oxohexanoate: The nitro group is reduced to an amino group.

    Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate: The nitro group is replaced with a methoxy group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

ethyl 6-(3-nitrophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-2-20-14(17)9-4-3-8-13(16)11-6-5-7-12(10-11)15(18)19/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQIJNVIWXBQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645722
Record name Ethyl 6-(3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-53-2
Record name Ethyl 6-(3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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